molecular formula C10H10Cl2N2 B6351706 2-Amino-7-chloro-3-methylquinoline hydrochloride CAS No. 1170955-52-8

2-Amino-7-chloro-3-methylquinoline hydrochloride

Cat. No.: B6351706
CAS No.: 1170955-52-8
M. Wt: 229.10 g/mol
InChI Key: DOVGXXJVFAYMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-chloro-3-methylquinoline hydrochloride: is a chemical compound with the molecular formula C10H9ClN2.HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-chloro-3-methylquinoline hydrochloride typically involves the chlorination of 3-methylquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) and subsequent treatment with ammonia or an amine source to introduce the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives

    Reduction: Formation of reduced quinoline derivatives

    Substitution: Formation of substituted quinoline derivatives with various functional groups

Scientific Research Applications

Chemistry: 2-Amino-7-chloro-3-methylquinoline hydrochloride is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It can be used in assays to investigate the binding affinity and activity of quinoline-based compounds.

Medicine: The compound has potential applications in the development of pharmaceutical agents. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound can be used as a lead compound in drug discovery programs.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-7-chloro-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives are known to interact with enzymes, receptors, and other proteins. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its therapeutic effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

  • 2-Aminoquinoline
  • 7-Chloroquinoline
  • 3-Methylquinoline
  • 2-Amino-3-methylquinoline

Comparison: 2-Amino-7-chloro-3-methylquinoline hydrochloride is unique due to the presence of both an amino group and a chlorine atom on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other quinoline derivatives. For example, the presence of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions. The amino group can also participate in hydrogen bonding, influencing the compound’s interactions with biological targets.

Properties

IUPAC Name

7-chloro-3-methylquinolin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVGXXJVFAYMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Cl)N=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656588
Record name 7-Chloro-3-methylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170955-52-8
Record name 7-Chloro-3-methylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.